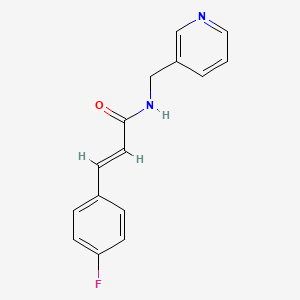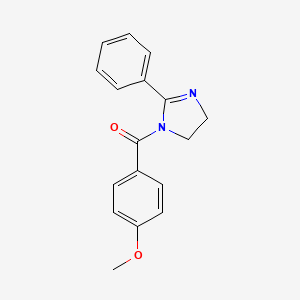
3-(4-fluorophenyl)-N-(3-pyridinylmethyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-fluorophenyl)-N-(3-pyridinylmethyl)acrylamide, also known as FPMA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FPMA belongs to the class of acrylamide derivatives, which are known for their diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of 3-(4-fluorophenyl)-N-(3-pyridinylmethyl)acrylamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are essential for cancer cell survival and proliferation. 3-(4-fluorophenyl)-N-(3-pyridinylmethyl)acrylamide has been shown to inhibit the activity of several enzymes and proteins, including topoisomerase II, cyclin-dependent kinases, and Akt signaling pathway, which are involved in DNA replication, cell cycle progression, and cell survival. Additionally, 3-(4-fluorophenyl)-N-(3-pyridinylmethyl)acrylamide has been found to induce oxidative stress and DNA damage in cancer cells, which can lead to cell death.
Biochemical and Physiological Effects:
3-(4-fluorophenyl)-N-(3-pyridinylmethyl)acrylamide has been shown to exhibit selective toxicity towards cancer cells, with minimal effect on normal cells. This is likely due to the differential expression of certain proteins and enzymes in cancer cells that are targeted by 3-(4-fluorophenyl)-N-(3-pyridinylmethyl)acrylamide. Additionally, 3-(4-fluorophenyl)-N-(3-pyridinylmethyl)acrylamide has been found to induce changes in the expression of various genes and proteins involved in cell cycle regulation, apoptosis, and DNA repair. These changes can lead to the inhibition of cancer cell growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-fluorophenyl)-N-(3-pyridinylmethyl)acrylamide has several advantages for lab experiments, including its high potency and selectivity towards cancer cells, which allows for lower doses and reduced toxicity to normal cells. Additionally, 3-(4-fluorophenyl)-N-(3-pyridinylmethyl)acrylamide can be easily synthesized using a one-pot reaction method, making it a cost-effective option for drug development. However, 3-(4-fluorophenyl)-N-(3-pyridinylmethyl)acrylamide has some limitations, including its poor solubility in water, which can limit its bioavailability and efficacy. Furthermore, the mechanism of action of 3-(4-fluorophenyl)-N-(3-pyridinylmethyl)acrylamide is not fully understood, which can hinder its development as a therapeutic agent.
Direcciones Futuras
Future research on 3-(4-fluorophenyl)-N-(3-pyridinylmethyl)acrylamide should focus on elucidating its mechanism of action and identifying its molecular targets in cancer cells. This can lead to the development of more potent and selective derivatives of 3-(4-fluorophenyl)-N-(3-pyridinylmethyl)acrylamide with improved efficacy and reduced toxicity. Additionally, the potential applications of 3-(4-fluorophenyl)-N-(3-pyridinylmethyl)acrylamide in other diseases, such as inflammation and infection, should be explored. Finally, the development of novel drug delivery systems that can improve the solubility and bioavailability of 3-(4-fluorophenyl)-N-(3-pyridinylmethyl)acrylamide should be investigated.
Métodos De Síntesis
3-(4-fluorophenyl)-N-(3-pyridinylmethyl)acrylamide can be synthesized using a one-pot reaction method that involves the condensation of 4-fluoroacetophenone, pyridine-3-carboxaldehyde, and acryloyl chloride in the presence of a base catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the final product, 3-(4-fluorophenyl)-N-(3-pyridinylmethyl)acrylamide. The purity and yield of the product can be improved by using column chromatography and recrystallization techniques.
Aplicaciones Científicas De Investigación
3-(4-fluorophenyl)-N-(3-pyridinylmethyl)acrylamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to exhibit potent anti-proliferative and cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer. 3-(4-fluorophenyl)-N-(3-pyridinylmethyl)acrylamide has also been reported to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase-mediated signaling pathway. Furthermore, 3-(4-fluorophenyl)-N-(3-pyridinylmethyl)acrylamide has been found to inhibit the migration and invasion of cancer cells, which are critical processes involved in cancer metastasis.
Propiedades
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O/c16-14-6-3-12(4-7-14)5-8-15(19)18-11-13-2-1-9-17-10-13/h1-10H,11H2,(H,18,19)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXSXTDNPFWAZQI-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C=CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)CNC(=O)/C=C/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluoro-phenyl)-N-pyridin-3-ylmethyl-acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-imino-6-(3-methylbenzylidene)-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5723918.png)
![N,4-dimethyl-3-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5723927.png)
![N-(2,5-dimethoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5723935.png)
![{1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B5723943.png)


![1-[(5-chloro-2-thienyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine](/img/structure/B5723961.png)

![[1-(2-methoxy-5-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5723994.png)
![ethyl 5,5-dimethyl-2-({[(2-pyridinylmethyl)amino]carbonyl}amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5723997.png)
![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5724005.png)

![2-[(2-chlorobenzyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5724019.png)